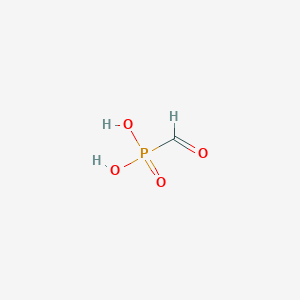
Formylphosphonic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formylphosphonate is a phosphonoacetic acid.
Scientific Research Applications
1. Synthesis and Functionalization
Phosphonic acids, including formylphosphonic acid derivatives, are pivotal in synthesizing bioactive compounds, pro-drugs, and for bone targeting. They play a significant role in designing supramolecular or hybrid materials, functionalizing surfaces for analytical purposes, medical imaging, and as phosphoantigens due to their structural analogy with the phosphate moiety and coordination or supramolecular properties (Sevrain et al., 2017).
2. Degradation of Polymers
Esters of H-phosphonic and phosphoric acids, related to formylphosphonic acid, have been identified as effective agents for degrading polymers such as polyurethanes, polycarbonates, and polyamides. These compounds introduce fire retardant properties through phosphorous moieties in the degraded products, which can be repurposed for creating new materials (Mitova et al., 2013).
3. Phosphonopeptides and Biological Activity
Phosphonopeptides, which include phosphonic acid groups, act as mimetics of peptides and are inhibitors of key enzymes related to various pathological states. They exhibit physiologic activities with potential applications in medicine and agriculture, highlighting the versatility of phosphonic acid derivatives in therapeutic development (Kafarski, 2020).
4. Environmental Relevance and Removal
The environmental impact and removal of phosphonates, which are structurally related to formylphosphonic acid, have been studied in wastewater treatment. Despite their stability against biological degradation, they can be efficiently removed in treatment plants operated with chemical phosphate precipitation, indicating the potential for environmental management of these compounds (Rott et al., 2018).
properties
CAS RN |
55217-41-9 |
|---|---|
Product Name |
Formylphosphonic Acid |
Molecular Formula |
CH3O4P |
Molecular Weight |
110.01 g/mol |
IUPAC Name |
formylphosphonic acid |
InChI |
InChI=1S/CH3O4P/c2-1-6(3,4)5/h1H,(H2,3,4,5) |
InChI Key |
DEBRGDVXKPMWQZ-UHFFFAOYSA-N |
SMILES |
C(=O)P(=O)(O)O |
Canonical SMILES |
C(=O)P(=O)(O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



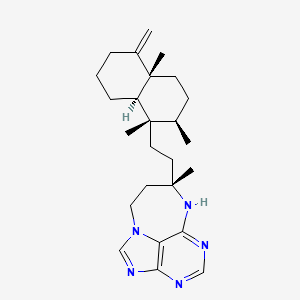
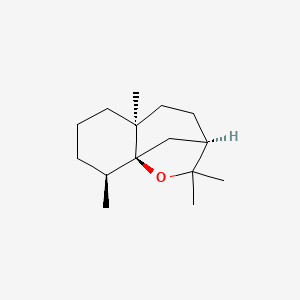
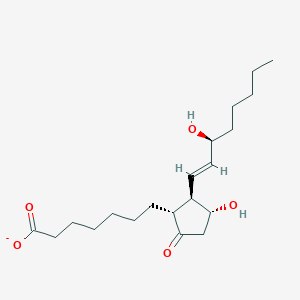

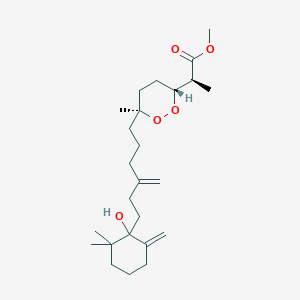
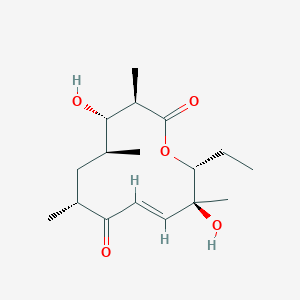
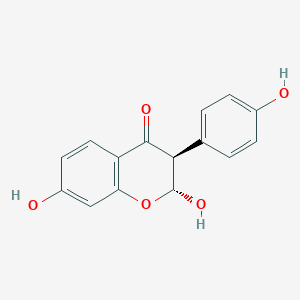
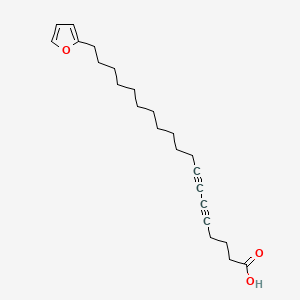
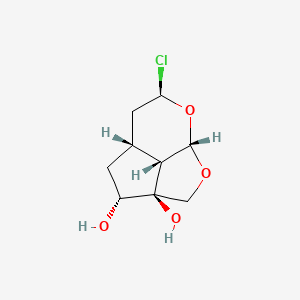
![(11S,15S,17S)-4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione](/img/structure/B1248600.png)

![1-Methyl-5-[(S)-5-(3,4,5-trimethoxy-phenyl)-4,5-dihydro-oxazol-2-yl]-1H-indole](/img/structure/B1248604.png)
![3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-[[(2R,4R,5R)-4-hydroxy-5-(methylamino)oxan-2-yl]oxymethyl]-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1248605.png)
